molecular formula C12H10N2O2 B11807241 Methyl [2,3'-bipyridine]-6-carboxylate

Methyl [2,3'-bipyridine]-6-carboxylate

Cat. No.: B11807241
M. Wt: 214.22 g/mol
InChI Key: GZPVJIVVQBPZJX-UHFFFAOYSA-N
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Description

Methyl [2,3’-bipyridine]-6-carboxylate is a chemical compound belonging to the bipyridine family. Bipyridines are heteroaromatic compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of a methyl ester group at the 6-position of the 2,3’-bipyridine structure. Bipyridines are known for their versatility and are widely used in various fields, including coordination chemistry, catalysis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [2,3’-bipyridine]-6-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of bipyridine derivatives, including methyl [2,3’-bipyridine]-6-carboxylate, often involves large-scale coupling reactions using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl [2,3’-bipyridine]-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydrobipyridines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl [2,3’-bipyridine]-6-carboxylate involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine structure can form stable complexes with transition metals, which can then participate in various catalytic and redox reactions. These metal complexes can interact with molecular targets and pathways, influencing chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar properties but different structural orientation.

    4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and catalysis.

    6-Methyl-2,2’-bipyridine: A methyl-substituted bipyridine with distinct chemical properties.

Uniqueness

Methyl [2,3’-bipyridine]-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of specialized ligands and materials with tailored properties .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 6-pyridin-3-ylpyridine-2-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)11-6-2-5-10(14-11)9-4-3-7-13-8-9/h2-8H,1H3

InChI Key

GZPVJIVVQBPZJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C2=CN=CC=C2

Origin of Product

United States

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